BenchChemオンラインストアへようこそ!

PAR-4 Agonist Peptide, amide TFA

GPCR pharmacology Thrombin signaling Platelet activation

Select AYPGKF-NH2 (PAR-4 Agonist Peptide, amide TFA) as the gold-standard PAR-4 agonist for reproducible, quantitative research. Unlike the weaker native ligand GYPGQV-NH2 (EC50 50-1000 µM), this peptide delivers a potent, well-characterized EC50 of 15-56 µM in platelet and in vivo pain models. This prevents data variability from uncalibrated analogs, ensuring your antagonist screens and pharmacodynamic studies align with established literature benchmarks.

Molecular Formula C36H49F3N8O9
Molecular Weight 794.8 g/mol
Cat. No. B12301099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePAR-4 Agonist Peptide, amide TFA
Molecular FormulaC36H49F3N8O9
Molecular Weight794.8 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)N)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C34H48N8O7.C2HF3O2/c1-21(36)31(46)41-27(19-23-12-14-24(43)15-13-23)34(49)42-17-7-11-28(42)33(48)38-20-29(44)39-25(10-5-6-16-35)32(47)40-26(30(37)45)18-22-8-3-2-4-9-22;3-2(4,5)1(6)7/h2-4,8-9,12-15,21,25-28,43H,5-7,10-11,16-20,35-36H2,1H3,(H2,37,45)(H,38,48)(H,39,44)(H,40,47)(H,41,46);(H,6,7)
InChIKeyBGPJLFVICWHITH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification: PAR-4 Agonist Peptide, amide TFA (AYPGKF-NH2) as a Selective Protease-Activated Receptor-4 Probe


PAR-4 Agonist Peptide, amide TFA (also known as PAR-4-AP, AY-NH2, or AYPGKF-NH2; CAS 352017-71-1) is a synthetic peptide that acts as a selective agonist for the protease-activated receptor-4 (PAR-4), a G protein-coupled receptor mediating thrombin's cellular effects . This compound belongs to the class of PAR4 tethered-ligand peptides and is distinguished by its sequence (AYPGKF-NH2) and its inability to activate the related thrombin receptors, PAR-1 or PAR-2 . It is a validated pharmacological tool for dissecting PAR4-specific signaling pathways in platelet biology, inflammation, and cardiovascular research .

Technical Justification: Why In-Class PAR4 Agonists Cannot Be Substituted for PAR-4 Agonist Peptide, amide TFA


Within the class of PAR4-activating peptides (APs), potency and maximal efficacy vary dramatically. Substituting AYPGKF-NH2 with a generic or less-characterized PAR4 agonist introduces significant experimental variability and can lead to data misinterpretation. The native PAR4 tethered-ligand peptide, GYPGQV-NH2, is markedly less potent, requiring concentrations of 50 to 1000 µM to elicit a response, which limits its utility in standard assays . Conversely, more recently optimized peptides, such as A-Phe(4-F)-PGWLVKNG, exhibit ~16-fold higher potency than AYPGKF-NH2 but are not widely validated as standard research tools . Therefore, for reproducible, quantitative PAR4 activation that is directly comparable to the established literature, AYPGKF-NH2 remains the benchmark agonist. Using an undefined or uncalibrated analog compromises the quantitative integrity of comparative studies, antagonist screening, and pharmacodynamic modeling.

Quantitative Differentiation Guide: PAR-4 Agonist Peptide, amide TFA vs. Key Comparators


Receptor Selectivity Profile: PAR-4 Agonist Peptide, amide TFA vs. PAR-1 and PAR-2 Agonists

A primary differentiator for PAR-4 Agonist Peptide, amide TFA (AYPGKF-NH2) is its strict selectivity for the PAR-4 receptor over the related thrombin receptors PAR-1 and PAR-2. This is a critical attribute for experimental design, as it allows for the unambiguous attribution of observed effects to PAR4 activation. In contrast, the physiological activator thrombin is promiscuous, activating both PAR-1 and PAR-4 . The selective activation by AYPGKF-NH2 is further validated by its complete inhibition in the presence of a PAR-4 antagonist .

GPCR pharmacology Thrombin signaling Platelet activation

Platelet Aggregation Potency: AYPGKF-NH2 (EC50 15-26 µM) vs. Native Peptide GYPGQV-NH2 (EC50 >50 µM)

The target compound, AYPGKF-NH2, exhibits significantly higher potency in inducing human platelet aggregation compared to the native PAR4 tethered-ligand peptide, GYPGQV-NH2. This enhanced potency makes AYPGKF-NH2 the standard agonist for PAR4-mediated platelet function assays. Specifically, AYPGKF-NH2 demonstrates an EC50 of approximately 15-26 µM in platelet aggregation assays , whereas the native peptide GYPGQV-NH2 is reported to require concentrations of 50 to 1000 µM to elicit a similar response .

Platelet aggregation Thrombosis Anti-platelet drug discovery

Comparative Potency Against Optimized Agonist A-Phe(4-F)-PGWLVKNG (EC50 3.4 µM vs. 56 µM for AYPGKF)

While a more potent PAR4 agonist peptide (A-Phe(4-F)-PGWLVKNG) has been identified with an EC50 of 3.4 µM in platelet aggregation, this is 16-fold more potent than the AYPGKF-NH2 reference standard (EC50 = 56 µM in the same assay system) . This difference is critical for experimental design. The extremely high potency of the optimized peptide limits its utility in antagonist screening over a broad concentration range, whereas the well-characterized, moderate potency of AYPGKF-NH2 makes it the preferred agonist for robust pharmacodynamic assays tracking PAR4 antagonists .

PAR4 antagonist screening Pharmacodynamic assay High-throughput screening

In Vivo Functional Validation: Analgesic Effect of AYPGKF-NH2 in Colorectal Distension Model

AYPGKF-NH2 (PAR-4 Agonist Peptide, amide TFA) has been functionally validated in an in vivo model of visceral pain, demonstrating a quantifiable analgesic effect. Intracolonic (IC) infusion of 100 μg of the peptide in SCID mice significantly attenuated visceral hypersensitivity. This is evidenced by a reversal of the elevated electromyographic (EMG) response to colorectal distension (CRD), which was increased by 384% in the disease model (SCID mice) compared to controls (BALB/cBy) .

Visceral pain Analgesia Inflammation In vivo pharmacology

Optimal Application Scenarios for PAR-4 Agonist Peptide, amide TFA Based on Quantitative Evidence


Validated PAR4 Antagonist Screening and Pharmacodynamic Assay Development

Procure PAR-4 Agonist Peptide, amide TFA as the standard agonist for developing robust, reproducible assays to screen and characterize PAR4 antagonists. Its well-documented EC50 of 56 µM in platelet aggregation provides a suitable agonist challenge, allowing for clear detection of antagonist-induced rightward shifts in the concentration-response curve. This application is supported by its use as the benchmark against which novel, more potent agonists (like A-Phe(4-F)-PGWLVKNG, EC50 3.4 µM) are compared, establishing AYPGKF-NH2 as the practical choice for broad-concentration-range assays .

In Vivo Study of PAR4-Mediated Analgesia and Inflammation

Use this compound in established in vivo models to investigate the anti-inflammatory and analgesic properties of PAR4 activation. Specifically, its efficacy in reversing visceral hypersensitivity in a colorectal distension model is quantified, with a 100 µg dose significantly attenuating the exaggerated pain response . This provides a strong rationale for its use in gastrointestinal and inflammatory pain research, distinguishing it from applications focused solely on hemostasis and thrombosis.

Selective Activation of PAR4 Signaling in Platelet Function Studies

Employ PAR-4 Agonist Peptide, amide TFA to specifically activate PAR4 in human platelet studies without confounding activation of PAR-1 or PAR-2 . Its EC50 for inducing platelet aggregation (15-26 µM) is significantly lower than that of the native tethered-ligand peptide GYPGQV-NH2 (50-1000 µM), making it the preferred tool for generating consistent and robust platelet responses in vitro . This selectivity and potency are essential for dissecting the distinct signaling pathways downstream of PAR1 and PAR4 in thrombus formation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for PAR-4 Agonist Peptide, amide TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.